molecular formula C23H19N3 B12118956 4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline

4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline

Cat. No.: B12118956
M. Wt: 337.4 g/mol
InChI Key: TYABMFVQURMISW-UHFFFAOYSA-N
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Description

4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline is a complex organic compound belonging to the indoloquinoxaline family This compound is characterized by its unique structure, which includes an indole fused with a quinoxaline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method includes the condensation of 2-arylquinoxalines with sulfonyl azides, followed by oxidation reactions . The reaction conditions often require the use of catalysts such as ruthenium (II) and specific solvents to achieve high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reducing agents can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline is unique due to its specific substituents, which enhance its chemical reactivity and potential applications. The presence of methyl and benzyl groups provides additional sites for chemical modification, making it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C23H19N3

Molecular Weight

337.4 g/mol

IUPAC Name

7-methyl-6-[(4-methylphenyl)methyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C23H19N3/c1-15-10-12-17(13-11-15)14-26-22-16(2)6-5-7-18(22)21-23(26)25-20-9-4-3-8-19(20)24-21/h3-13H,14H2,1-2H3

InChI Key

TYABMFVQURMISW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C

Origin of Product

United States

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